

# A Comparative Analysis of PBA-1105b and Other Targeted Protein Degradation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PBA-1105b |           |
| Cat. No.:            | B15623202 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of **PBA-1105b**, an AUTOphagy-TArgeting Chimera (AUTOTAC), against other leading targeted protein degradation (TPD) technologies. Designed for researchers, scientists, and drug development professionals, this document outlines the performance, mechanisms, and experimental protocols associated with these innovative therapeutic modalities.

Targeted protein degradation has emerged as a revolutionary strategy in drug discovery, offering the potential to eliminate disease-causing proteins that are often considered "undruggable" by traditional small-molecule inhibitors. This is achieved by hijacking the cell's natural protein disposal systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. **PBA-1105b** represents a novel approach within this field, leveraging the autophagy-lysosome pathway to selectively clear aggregation-prone mutant proteins.

### **Executive Summary of Comparative Performance**

The landscape of TPD is diverse, with technologies broadly categorized by the cellular degradation machinery they employ. Proteolysis-targeting chimeras (PROTACs) and molecular glues utilize the UPS, while lysosome-targeting chimeras (LYTACs), autophagosome-tethering compounds (ATTECs), and AUTOTACs like **PBA-1105b** harness the lysosomal pathway.

**PBA-1105b** has been shown to induce the degradation of the aggregation-prone mutant desmin L385P, a protein implicated in desminopathies, in a concentration-dependent manner,



while sparing the wild-type version of the protein.[1] While specific DC50 and Dmax values for **PBA-1105b** are detailed in supplementary materials of the primary research, data from closely related AUTOTACs demonstrate the high potency of this technology class. For instance, PBA-1105, a related compound, induces the degradation of mutant tau protein with a half-maximal degradation concentration (DC50) in the low nanomolar range (~1–10 nM).[1] Another AUTOTAC, Anle138b-F105, targets mutant tau for degradation with a DC50 of approximately 3 nM.[1]

In comparison, PROTACs have shown a wide range of potencies depending on the target protein and specific design. For example, some PROTACs targeting the androgen receptor (AR) have achieved DC50 values between 0.2-1 nM, while others targeting Bruton's tyrosine kinase (BTK) have DC50 values around 7.9 nM.[1] Degraders of the BET protein BRD4 have exhibited DC50 values from sub-nanomolar to the mid-micromolar range.[1]

Lysosomal targeting technologies other than AUTOTACs have also demonstrated potent degradation. Certain ATTECs have been shown to reduce mutant huntingtin (mHTT) protein levels at nanomolar concentrations in cellular models.[1] LYTACs, which target extracellular and membrane proteins, have been reported to achieve significant degradation, with one example showing over 70% reduction of the target protein EGFR.[1]

# Data Presentation: Quantitative Performance of TPD Technologies

The following tables summarize the performance of **PBA-1105b**'s technology class (AUTOTACs) and other major TPD platforms based on publicly available data.



| AUTOTAC<br>Technolog<br>y | Target<br>Protein               | Degrader               | Cell Line | DC50                  | Dmax                  | Reference                             |
|---------------------------|---------------------------------|------------------------|-----------|-----------------------|-----------------------|---------------------------------------|
| PBA-1105b                 | Mutant<br>Desmin<br>L385P       | PBA-1105b              | HEK293T   | Data in<br>Supp. Fig. | Data in<br>Supp. Fig. | Ji et al.,<br>Nat.<br>Commun.<br>2022 |
| PBA-1105                  | Mutant Tau<br>(P301L)           | PBA-1105               | SH-SY5Y   | ~1-10 nM              | >87.5%                | Ji et al.,<br>Nat.<br>Commun.<br>2022 |
| Anle138b-<br>F105         | Mutant Tau<br>(P301L)           | Anle138b-<br>F105      | SH-SY5Y   | ~3 nM                 | >80%                  | Ji et al.,<br>Nat.<br>Commun.<br>2022 |
| PHTPP-<br>1304            | Estrogen<br>Receptor β<br>(ERβ) | PHTPP-<br>1304         | HEK299T   | ~2 nM                 | >95%                  | Ji et al.,<br>Nat.<br>Commun.<br>2022 |
| Vinclozolin<br>M2-2204    | Androgen<br>Receptor<br>(AR)    | Vinclozolin<br>M2-2204 | LNCaP     | ~200 nM               | >90%                  | Ji et al.,<br>Nat.<br>Commun.<br>2022 |



| Other TPD<br>Technolog<br>ies | Technolog<br>y Class     | Target<br>Protein            | Degrader<br>Example | DC50             | Dmax  | Reference                 |
|-------------------------------|--------------------------|------------------------------|---------------------|------------------|-------|---------------------------|
| PROTAC                        | Proteasom<br>e-Targeting | Androgen<br>Receptor<br>(AR) | ARD-266             | 0.2-1 nM         | N/A   | Buhimschi<br>et al., 2021 |
| PROTAC                        | Proteasom<br>e-Targeting | BTK<br>(C481S<br>mutant)     | MT-802              | Low<br>nanomolar | >99%  | Buhimschi<br>et al., 2021 |
| PROTAC                        | Proteasom<br>e-Targeting | BRD4                         | ARV-825             | <1 nM            | ~100% | Lu et al.,<br>2015        |
| PROTAC                        | Proteasom<br>e-Targeting | EGFR<br>(mutant)             | Compound 3          | 36.51 nM         | N/A   | Li et al.,<br>2021        |
| LYTAC<br>(GLTAC)              | Lysosome-<br>Targeting   | PD-L1                        | WP0                 | 0.38 μΜ          | 83%   | He et al.,<br>2025        |
| ATTEC                         | Lysosome-<br>Targeting   | mHTT                         | AN2                 | 75 nM<br>(48h)   | 34%   | Li et al.,<br>2019        |
| ATTEC                         | Lysosome-<br>Targeting   | PDEδ                         | 12c                 | 1.7 μΜ           | 85%   | Bao et al.,<br>2022       |
| Molecular<br>Glue             | Proteasom<br>e-Targeting | IKZF2                        | PVTX-405            | 0.7 nM           | 91%   | MedChem<br>Express        |
| Molecular<br>Glue             | Proteasom<br>e-Targeting | GSPT1/2                      | SJ6986              | 2.1 nM           | 99%   | MedChem<br>Express        |

## **Mechanisms of Action and Signaling Pathways**

The distinct mechanisms of these technologies dictate their target scope and therapeutic potential.

**PBA-1105b** and AUTOTAC Technology: AUTOTACs are bifunctional molecules that recruit the autophagy receptor protein p62 to a target protein. This induced proximity triggers the self-oligomerization of p62, leading to the sequestration of the target protein into an



autophagosome. The autophagosome then fuses with a lysosome, resulting in the degradation of its contents. This mechanism is particularly suited for degrading aggregated or misfolded proteins that are often resistant to the proteasome.

# **Binds Target** Cell Cytoplasm PBA-1105b p62 Autophagy **Target Protein** (AUTOTAC) Receptor (e.g., Mutant Desmin) Sequestration Autophagy Machinery Autophagosome Lysosome Fusion Degradation

© 2025 BenchChem. All rights reserved.





Click to download full resolution via product page

Caption: Mechanism of **PBA-1105b** (AUTOTAC) mediated protein degradation.

PROTAC Technology: PROTACs are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the poly-ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome.





Click to download full resolution via product page

Caption: Mechanism of PROTAC mediated protein degradation.

LYTAC Technology: LYTACs target extracellular and membrane-bound proteins for lysosomal degradation. They are bifunctional molecules that bind to both a cell-surface lysosome-shuttling







receptor and the target protein. This complex is then internalized via endocytosis and trafficked to the lysosome for degradation.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of PBA-1105b and Other Targeted Protein Degradation Technologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623202#benchmarking-pba-1105b-against-other-targeted-protein-degradation-technologies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com